molecular formula C7H14ClNO B15298310 (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride

Cat. No.: B15298310
M. Wt: 163.64 g/mol
InChI Key: HCYWXICBIKDJAQ-FJXQXJEOSA-N
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Description

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via reduction reactions, such as the reduction of a ketone or aldehyde precursor.

    Resolution of Enantiomers: The (2S) configuration can be obtained through chiral resolution techniques or by using chiral catalysts during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution Reagents: Such as halogens or other electrophiles.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine-containing compounds.

    Medicine: Potential use in drug development due to its structural similarity to biologically active molecules.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with similar structural features.

    Proline: An amino acid with a pyrrolidine ring, important in protein structure.

    Pyrrolidine-2-carboxylic acid: A derivative with potential biological activity.

Uniqueness

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(2S)-2-(2,5-dihydropyrrol-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-7(6-9)8-4-2-3-5-8;/h2-3,7,9H,4-6H2,1H3;1H/t7-;/m0./s1

InChI Key

HCYWXICBIKDJAQ-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](CO)N1CC=CC1.Cl

Canonical SMILES

CC(CO)N1CC=CC1.Cl

Origin of Product

United States

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